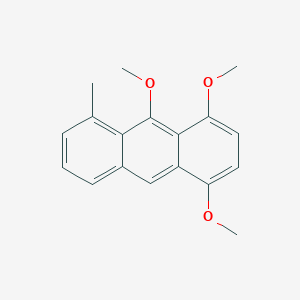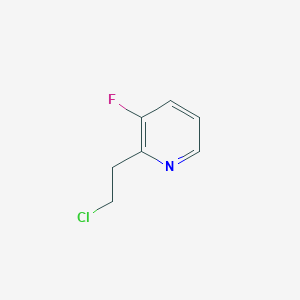
RebaudiosideE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rebaudioside E is one of the minor components of steviol glycosides, which are natural sweeteners extracted from the leaves of the Stevia rebaudiana plant. It was first isolated and identified in 1977. Rebaudioside E is known for its high-intensity sweetness, being approximately 150-200 times sweeter than sucrose. It is also a precursor for the biosynthesis of other steviol glycosides such as rebaudioside D and rebaudioside M .
准备方法
Synthetic Routes and Reaction Conditions
Rebaudioside E can be synthesized through the bioconversion of stevioside using specific enzymes. One such method involves the use of UDP-glucosyltransferase UGTSL2 from Solanum lycopersicum and sucrose synthase StSUS1 from Solanum tuberosum. In a 20-ml bioconversion reaction of 20 g/l stevioside by UGTSL2 and StSUS1, 15.92 g/l rebaudioside E was produced over 24 hours .
Industrial Production Methods
Industrial production of rebaudioside E typically involves the extraction and purification of steviol glycosides from Stevia rebaudiana leaves. The process includes steps such as water extraction, filtration, and crystallization to isolate and purify the desired glycosides. Advanced chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC), are also employed to achieve high purity and yield .
化学反应分析
Types of Reactions
Rebaudioside E undergoes various chemical reactions, including glycosylation, hydrolysis, and oxidation.
Common Reagents and Conditions
Glycosylation: This reaction involves the addition of glucose units to the steviol backbone. Enzymes such as UDP-glucosyltransferase are commonly used.
Hydrolysis: Acidic or enzymatic hydrolysis can break down rebaudioside E into its constituent sugars and steviol.
Oxidation: Oxidative conditions can lead to the formation of various degradation products.
Major Products Formed
The major products formed from these reactions include other steviol glycosides such as rebaudioside D and rebaudioside M, as well as simpler sugars and steviol .
科学研究应用
Rebaudioside E has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex glycosides.
Biology: Rebaudioside E is studied for its effects on glucose metabolism and its potential as a non-caloric sweetener.
Medicine: Research has shown that steviol glycosides, including rebaudioside E, possess anti-hyperglycemic, antihypertensive, anti-inflammatory, antitumor, and immunomodulatory properties
作用机制
Rebaudioside E exerts its effects primarily through its interaction with taste receptors. It activates sweet taste receptors on the tongue, leading to the perception of sweetness. Additionally, it has been shown to stimulate the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells via bitter taste signaling pathways . This hormone plays a role in regulating glucose metabolism and insulin secretion.
相似化合物的比较
Rebaudioside E is one of several steviol glycosides found in Stevia rebaudiana. Similar compounds include:
Stevioside: Less sweet than rebaudioside E and has a bitter aftertaste.
Rebaudioside A: More commonly used as a sweetener, with a sweetness intensity similar to rebaudioside E but with a cleaner taste profile.
Rebaudioside D: Similar in sweetness to rebaudioside E but with less bitterness.
Rebaudioside M: Considered one of the next-generation steviol glycosides with a high sweetness intensity and minimal aftertaste
Rebaudioside E is unique in its balance of sweetness and minimal aftertaste, making it a valuable component in the formulation of natural sweeteners.
属性
分子式 |
C44H70O23 |
|---|---|
分子量 |
967.0 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-34(30(55)26(51)20(14-47)62-38)64-36-32(57)28(53)24(49)18(12-45)60-36)23(43)6-10-44(17,16-43)67-39-35(31(56)27(52)21(15-48)63-39)65-37-33(58)29(54)25(50)19(13-46)61-37/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22?,23+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36+,37+,38+,39+,41-,42?,43?,44+/m1/s1 |
InChI 键 |
RLLCWNUIHGPAJY-WTIPIMMESA-N |
手性 SMILES |
C[C@@]12CCCC(C1CCC34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
规范 SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethynyl-9,9'-spirobi[fluorene]](/img/structure/B13131990.png)




![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)








